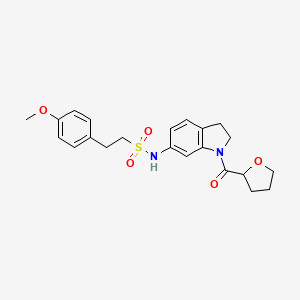

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloroacetamide is an organic compound used as a building block in organic synthesis . It has a linear formula of ClCH2CONH2 and a molecular weight of 93.51 .

Synthesis Analysis

2-Chloroacetamide has been used in the synthesis of derivatives of 1,8-naphthyridine containing thiono groups . It has also been used as a reagent for the synthesis of carboxamidomethyl esters as carboxyl protecting groups in peptide synthesis .Molecular Structure Analysis

The molecular structure of 2-Chloroacetamide can be represented by the SMILES string NC(=O)CCl . The InChI representation is 1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) .Physical And Chemical Properties Analysis

2-Chloroacetamide is a solid with a melting point of 116-118 °C . It is soluble in methanol (1 g/10 mL), absolute ethanol (10 part), and water (10 parts), but only very slightly soluble in diethyl ether . Its vapor pressure is 0.05 mmHg at 20 °C .Applications De Recherche Scientifique

Medicinal Chemistry Applications

The tert-butyl group is often incorporated into bioactive compounds, impacting their physicochemical properties such as lipophilicity and metabolic stability. Westphal et al. (2015) evaluated alternative substituents to the tert-butyl group in drug analogues, documenting changes in efficacy and activity due to modifications in physicochemical properties (Westphal et al., 2015).

Organic Synthesis

Fox and Ley (2003) explored tert-butyl acetothioacetate's utility in synthesis, achieving the formation of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating its role in facilitating complex organic reactions and contributing to synthetic versatility (Fox & Ley, 2003).

Polymer Chemistry

Simison et al. (2006) utilized tert-butyl-based compounds in quasiliving carbocationic polymerizations, achieving polyisobutylenes with exclusively exo-olefin end groups. This highlights the importance of tert-butyl derivatives in producing polymers with specific structural features (Simison et al., 2006).

Analytical Chemistry

Kim et al. (1993) studied the tert-butyldimethylsilyl (TBDMS) derivatives of acidic non-steroidal anti-inflammatory drugs (NSAIDs) for gas chromatography analysis. This work underlines the role of tert-butyl-based derivatives in enhancing the analytical detection and quantification of pharmaceutical compounds (Kim et al., 1993).

Propriétés

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLBUSWWABLMPG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2778488.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778490.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2778496.png)

![N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778502.png)

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)